molecular formula C11H21NO2S B13952085 tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate

tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate

Cat. No.: B13952085
M. Wt: 231.36 g/mol
InChI Key: DXJHUIWXPHDJNX-UHFFFAOYSA-N
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Description

tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H21NO2S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl group, a mercapto group, and a carboxylate group attached to the piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-mercapto-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the tert-butyl group, yielding 3-mercapto-3-methylpiperidine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-mercapto-3-methylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-methoxypyrrolidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-mercapto-3-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential biological activity. This sets it apart from similar compounds that may lack the mercapto group or have different functional groups attached to the piperidine ring.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 3-methyl-3-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-7-5-6-11(4,15)8-12/h15H,5-8H2,1-4H3

InChI Key

DXJHUIWXPHDJNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)S

Origin of Product

United States

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